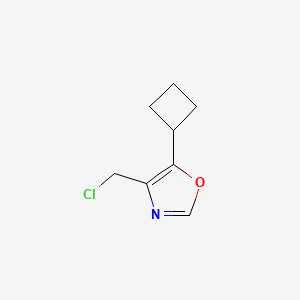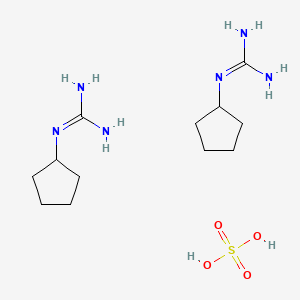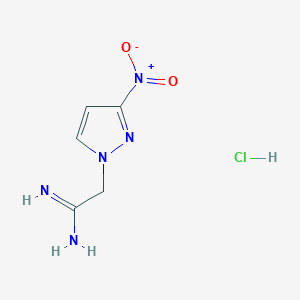
4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole” is likely a synthetic organic compound. The name suggests it contains a chloromethyl (-CH2Cl) group and a cyclobutyl group attached to a 1,3-oxazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” aren’t available in the sources I found. Such properties would typically include melting point, boiling point, solubility in various solvents, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Asymmetric Synthesis
Oxazole ligands, including those related to 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole, have been extensively used in coordination chemistry and asymmetric synthesis. These ligands exhibit versatility in ligand design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. This makes them valuable in transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).
Synthesis of Alkylating Agents
Research has also explored the synthesis of alkylating agents using halomethyl oxazoles. For instance, 1,3-dipolar cycloaddition techniques have been employed to yield various halomethyl triazoles, demonstrating the potential for oxazole derivatives in creating new types of alkylating agents (De las Heras, Alonso, & Alonso, 1979).
Corrosion Inhibition
Another application is in the field of corrosion inhibition, where oxazole derivatives have been evaluated for protecting mild steel in acidic media. These compounds have shown significant efficiency in inhibiting corrosion, providing insights into the development of new corrosion inhibitors (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Material Science and Surface Coating
Oxazoles have also found applications in material science, particularly in the development of coatings and surface treatments that protect against corrosion and wear. This includes the study of triazole derivatives on steel surfaces, demonstrating the role of such compounds in enhancing the longevity and durability of materials in harsh environments.
Molecular Synthesis
Furthermore, oxazoles serve as building blocks in the synthesis of complex, functionalized molecules. Techniques like gold-catalyzed intermolecular reactions have been utilized to create highly functionalized 4-aminooxazoles, showcasing the utility of oxazole derivatives in constructing biologically relevant and structurally diverse compounds (Gillie, Reddy, & Davies, 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(chloromethyl)-5-cyclobutyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-4-7-8(11-5-10-7)6-2-1-3-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBGTKDDWAKEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CO2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1519148-30-1 |
Source


|
| Record name | 4-(chloromethyl)-5-cyclobutyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2918053.png)

![[6-(Cyclohexyloxy)pyridin-3-yl]methanamine](/img/structure/B2918055.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2918059.png)

![Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride](/img/structure/B2918062.png)

![1-[(4-{[(3-Chlorophenyl)amino]sulfonyl}phenyl)methyl]azolidine-2,5-dione](/img/structure/B2918064.png)



![2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2918074.png)


